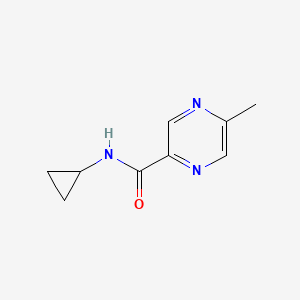

N-cyclopropyl-5-methylpyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with cyclopropylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-cyclopropyl-5-methylpyrazine-2-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

- N-cyclopropyl-5-methylpyrazine-2-carboxylic acid

- N-cyclopropyl-5-methylpyrazine-2-carboxylate

- N-cyclopropyl-5-methylpyrazine-2-carboxamide derivatives

Comparison: this compound is unique due to its specific amide functional group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the amide group can enhance its stability and solubility, making it more suitable for certain applications .

Biological Activity

N-cyclopropyl-5-methylpyrazine-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound exhibits notable inhibitory activities against various kinases, which are crucial in cell signaling pathways. Specifically, it has been reported to inhibit the growth of A549 cells (human lung adenocarcinoma cells) in a dose-dependent manner, indicating its potential as an anticancer agent. The compound's interaction with biomolecules suggests that it may exert its effects through specific binding mechanisms that alter cellular functions.

The molecular mechanism by which this compound operates involves its binding affinity to key enzymes such as c-Met and VEGFR-2. These enzymes play significant roles in tumor growth and angiogenesis. By inhibiting these pathways, the compound may reduce tumor proliferation and metastasis, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound across various applications:

- Antitumor Activity : In vitro studies indicated that the compound significantly inhibits the proliferation of cancer cell lines. For instance, a study demonstrated that it reduced cell viability in A549 cells with an IC50 value indicating effective potency.

- Kinase Inhibition : The compound has shown promise as a selective inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation and inflammation. Its structure allows for enhanced selectivity compared to traditional inhibitors, which is critical for minimizing side effects in therapeutic applications .

- Potential Antithrombotic Properties : Research has suggested that derivatives of pyrazine compounds similar to this compound possess antithrombotic properties by inhibiting serine proteases such as thrombin and FXIIa. This could position the compound as a candidate for developing new antithrombotic therapies .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared with other related compounds:

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To further elucidate the molecular interactions and pathways affected by the compound.

- Structural Modifications : To enhance potency and selectivity towards specific targets.

Properties

IUPAC Name |

N-cyclopropyl-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6-4-11-8(5-10-6)9(13)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAQVDWJOVQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.